molecular formula C8H3BrF4O B14761243 1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone

1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone

Katalognummer: B14761243
Molekulargewicht: 271.01 g/mol
InChI-Schlüssel: QGHSGRVPLFCRKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes bromine and fluorine atoms attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2-bromo-3,6-difluorobenzene with difluoroacetic acid or its derivatives under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: It can also undergo oxidation to form more complex structures

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while reduction reactions may produce different alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological targets, potentially leading to desired biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Bromo-3,6-difluorophenyl)-2,2,2-trifluoroethanone
  • (2-Bromo-3,6-difluorophenyl)(phenyl)methanone
  • 1-[(2-Bromo-3,6-difluorophenyl)methyl]pyrrolidine

Comparison: 1-(2-Bromo-3,6-difluorophenyl)-2,2-difluoroethanone is unique due to its specific substitution pattern and the presence of both bromine and multiple fluorine atoms. This unique structure can result in distinct chemical and biological properties compared to its similar compounds, making it valuable for specific applications .

Eigenschaften

Molekularformel

C8H3BrF4O

Molekulargewicht

271.01 g/mol

IUPAC-Name

1-(2-bromo-3,6-difluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3BrF4O/c9-6-4(11)2-1-3(10)5(6)7(14)8(12)13/h1-2,8H

InChI-Schlüssel

QGHSGRVPLFCRKG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1F)C(=O)C(F)F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.